4-Pyridinecarboxamide, 2-bromo-6-methyl-
CAS No.: 25462-96-8
Cat. No.: VC8259457
Molecular Formula: C7H7BrN2O
Molecular Weight: 215.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25462-96-8 |
|---|---|
| Molecular Formula | C7H7BrN2O |
| Molecular Weight | 215.05 g/mol |
| IUPAC Name | 2-bromo-6-methylpyridine-4-carboxamide |
| Standard InChI | InChI=1S/C7H7BrN2O/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3,(H2,9,11) |
| Standard InChI Key | MDCCEYTWPBXWSF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=N1)Br)C(=O)N |
| Canonical SMILES | CC1=CC(=CC(=N1)Br)C(=O)N |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
The compound features a pyridine core substituted at three positions:
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Position 2: Bromine atom (Br)
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Position 4: Carboxamide group (CONH₂)
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Position 6: Methyl group (CH₃)
This arrangement creates distinct electronic effects:
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The electron-withdrawing bromine at C2 decreases ring electron density, while the methyl group at C6 provides steric bulk .
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The carboxamide at C4 introduces hydrogen-bonding capability, critical for molecular recognition in biological systems .
Electronic and Steric Effects
Substituent Impact Analysis
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Bromine: Increases electrophilicity at C4 (Hammett σₚ = +0.23) , facilitating nucleophilic amidation.
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Methyl Group:
Research Frontiers
Catalytic Functionalization
Recent advances suggest potential for:
Computational Modeling
DFT calculations (B3LYP/6-311+G**) predict:
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HOMO-LUMO gap: 5.3 eV
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Dipole moment: 3.8 Debye
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